3-Ethyl-3,5-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,5-dimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of a heptane backbone with ethyl and dimethyl substituents. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,5-dimethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation .
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve the use of catalysts such as zeolites to promote the formation of branched alkanes. The resulting mixture is then separated and purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,5-dimethylheptane primarily undergoes reactions typical of alkanes, including:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (Cl2, Br2) and UV light.
Cracking: Requires high temperatures and catalysts such as zeolites.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Haloalkanes (e.g., 3-chloro-3,5-dimethylheptane).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-3,5-dimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: In studies of hydrocarbon metabolism by microorganisms.
Medicine: As a reference compound in the development of pharmaceuticals.
Industry: In the formulation of specialty fuels and lubricants.
Mechanism of Action
As an alkane, 3-ethyl-3,5-dimethylheptane does not have specific biological targets or pathways. Its effects are primarily physical, such as providing energy through combustion. In biological systems, it may be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of alcohols, aldehydes, and carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,2-dimethylheptane
- 3-Ethyl-4,4-dimethylheptane
- 3-Ethyl-5,5-dimethylheptane
Uniqueness
3-Ethyl-3,5-dimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity due to the position of the ethyl and dimethyl groups .
Properties
CAS No. |
61868-37-9 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-3,5-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-10(4)9-11(5,7-2)8-3/h10H,6-9H2,1-5H3 |
InChI Key |
FQOCKNRDCVODKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.